1,4-Diisocyanato-2,5-dimethoxybenzene
Description
Significance of Aromatic Diisocyanates in Contemporary Chemical Science
Aromatic diisocyanates are a critical class of monomers renowned for their high reactivity and are fundamental to the production of a vast array of polyurethane-based materials. taylorfrancis.com Compounds such as p-phenylene diisocyanate (PPDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are cornerstones of the polyurethane industry. taylorfrancis.comwikipedia.org The isocyanate groups (-NCO) are highly electrophilic and readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane (B1682113) linkages. This polyaddition reaction is the basis for the synthesis of polyurethanes.
The rigid aromatic core of these diisocyanates imparts stiffness and thermal stability to the resulting polymer, while the nature and position of the isocyanate groups influence the polymer's morphology and mechanical properties. researchgate.net For instance, the symmetrical structure of PPDI leads to well-ordered, crystalline hard segments in polyurethane elastomers, contributing to their exceptional mechanical strength, dynamic performance, and high-temperature resistance. taylorfrancis.comtdimdipolyurethane.com The versatility of aromatic diisocyanates allows for their use in a wide range of applications, from rigid foams for insulation and structural components to flexible elastomers for coatings, adhesives, and fibers.
Historical Development and Research Trajectory of Dimethoxybenzene Derivatives
Dimethoxybenzene derivatives have a long history in organic chemistry, with research focusing on their synthesis and application in various fields. The methoxy (B1213986) groups (-OCH₃) are electron-donating and can influence the reactivity and properties of the benzene (B151609) ring. The synthesis of various substituted dimethoxybenzene compounds has been explored through reactions such as the Heck reaction, which has been used to produce 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene from 2,5-diiodo-1,4-dimethoxybenzene.
The positions of the methoxy groups on the benzene ring are crucial in directing further chemical transformations. For instance, in the synthesis of poly(2,5-dimethoxy-p-phenylene vinylene), the dimethoxy-substituted benzene ring is a key structural unit that influences the photophysical properties of the resulting conjugated polymer. uq.edu.au Research has also delved into the synthesis and characterization of polymers incorporating dimethoxybenzene units, such as poly(carbazole-co-1,4-dimethoxybenzene), which has shown potential in electrochemiluminescence applications.
Scope and Strategic Research Objectives Pertaining to 1,4-Diisocyanato-2,5-dimethoxybenzene
Given the limited specific research on this compound, the strategic research objectives are largely prospective and based on the compound's unique structural features. The presence of two electron-donating methoxy groups on the aromatic ring is expected to influence the reactivity of the isocyanate groups and the properties of the resulting polymers.
Key potential research directions include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a primary objective. Subsequent detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry would be essential to establish its fundamental properties.
Polymerization Studies: Investigating the polymerization of this compound with various polyols to synthesize novel polyurethanes would be a central research theme. The influence of the methoxy groups on the reaction kinetics and the properties of the resulting polymers would be of particular interest.
Structure-Property Relationships: A systematic study of the relationship between the molecular architecture of polyurethanes derived from this monomer and their macroscopic properties (e.g., thermal stability, mechanical strength, and optical properties) would provide valuable insights for material design.
Advanced Applications: Exploring the potential of these novel polymers in applications such as high-performance elastomers, specialty coatings, and functional materials with unique optical or electronic properties would be a long-term goal. The methoxy groups could potentially enhance solubility or introduce specific functionalities not present in conventional polyurethanes.
The following table outlines the general properties of the parent compounds, which can serve as a predictive baseline for the properties of this compound.
| Property | p-Phenylene Diisocyanate (PPDI) | 1,4-Dimethoxybenzene (B90301) |
| Molecular Formula | C₈H₄N₂O₂ nih.gov | C₈H₁₀O₂ |
| Molecular Weight | 160.13 g/mol sigmaaldrich.com | 138.16 g/mol |
| Appearance | White crystalline solid nih.gov | White solid |
| Melting Point | 96-99 °C sigmaaldrich.com | 57 °C |
| Boiling Point | 260 °C sigmaaldrich.com | 212-213 °C |
| Solubility | Soluble in acetone, THF, toluene (B28343) sigmaaldrich.com | Soluble in organic solvents |
Structure
3D Structure
Properties
CAS No. |
76806-40-1 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1,4-diisocyanato-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-3-8(12-6-14)10(16-2)4-7(9)11-5-13/h3-4H,1-2H3 |
InChI Key |
YYBNIAYKDOAPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N=C=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1,4 Diisocyanato 2,5 Dimethoxybenzene and Its Derivatives
Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of 1,4-diisocyanato-2,5-dimethoxybenzene. The isocyanate (–N=C=O) group, in particular, has a highly characteristic and intense absorption in the infrared spectrum.
The most prominent feature in the FTIR spectrum of an aryl diisocyanate is the strong, sharp band corresponding to the asymmetric stretching vibration of the N=C=O group. This peak typically appears in a relatively "quiet" region of the spectrum, between 2250 and 2275 cm⁻¹. specac.comazom.com Its high intensity and characteristic position make it an ideal marker for the presence and reaction of the isocyanate functionality.
For the this compound molecule, other key vibrations can be assigned by analogy with related dimethoxybenzene derivatives. Studies on compounds like 1,4-dibromo-2,5-dimethoxybenzene (B1296824) provide a basis for assigning the vibrations of the core structure. The C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) groups are expected in the 3100-2800 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching of the methoxy groups would produce strong bands, typically around 1250-1000 cm⁻¹. youtube.com Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range.
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretch of the benzene (B151609) ring is often a strong feature in the Raman spectrum. The detailed vibrational assignments for a related compound, 1,4-dibromo-2,5-dimethoxybenzene, have been supported by Density Functional Theory (DFT) calculations, which aid in the precise assignment of observed spectral bands.
| Frequency Range (cm⁻¹) | Assignment | Intensity | Spectroscopy Method |
|---|---|---|---|
| ~2270 | –N=C=O Asymmetric Stretch | Very Strong | FTIR |
| 3050-2950 | Aromatic C-H Stretch | Medium-Weak | FTIR/FT-Raman |
| 2950-2830 | Methoxy (–OCH₃) C-H Stretch | Medium | FTIR/FT-Raman |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | FTIR/FT-Raman |
| ~1220 | Aryl C-O Asymmetric Stretch | Strong | FTIR |
| ~1020 | Aryl C-O Symmetric Stretch | Medium | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR), Carbon-13 (¹³C NMR), and Two-Dimensional Techniques (e.g., HSQC)
NMR spectroscopy is indispensable for confirming the molecular structure by providing information about the chemical environment of each proton and carbon atom.
Proton (¹H NMR) Spectroscopy: Due to the symmetry of the this compound molecule, a simple ¹H NMR spectrum is expected.
Aromatic Protons: The two protons on the benzene ring are chemically equivalent and would appear as a single sharp singlet. In related 2,5-disubstituted-1,4-dimethoxybenzene compounds, this signal typically appears around δ 6.7-7.1 ppm.
Methoxy Protons: The six protons of the two equivalent methoxy groups (–OCH₃) would also produce a single, more intense singlet, typically found further upfield, around δ 3.7-3.9 ppm.
Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure's symmetry.
Isocyanate Carbons (–N=C=O): The carbon atom of the isocyanate group is highly deshielded and typically appears in the range of δ 120-135 ppm. science-and-fun.de
Aromatic Carbons: Four distinct signals are expected for the benzene ring carbons: one for the two carbons bearing the isocyanate groups, one for the two carbons bearing the methoxy groups, and one for the two carbons bonded to hydrogen. Aromatic carbons generally resonate between δ 110-155 ppm.
Methoxy Carbons (–OCH₃): The two equivalent methoxy carbons would give a single signal, typically around δ 55-60 ppm.
Two-Dimensional Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy could be used to correlate the proton signals with their directly attached carbon signals. This would definitively link the aromatic proton singlet to its corresponding aromatic carbon signal and the methoxy proton singlet to the methoxy carbon signal, confirming the assignments made in the 1D spectra.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H | ~6.8 | ~110 |
| Methoxy –OCH₃ | ~3.8 | ~56 |
| Aromatic C–NCO | - | ~125 |
| Aromatic C–OCH₃ | - | ~150 |
| Isocyanate –N=C=O | - | ~130 |
X-ray Crystallography for Molecular and Crystal Structure Elucidation
Many derivatives of 1,4-dimethoxybenzene (B90301) crystallize in centrosymmetric space groups within monoclinic or triclinic systems. For example, 1,4-dibromo-2,5-dimethoxybenzene crystallizes in the monoclinic system with the space group P2₁/c, where the molecule is located on a crystallographic center of inversion. mdpi.com Similarly, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene crystallizes in the triclinic space group P-1, also with the molecule possessing a center of inversion. nih.govnih.gov Given the symmetry of the this compound molecule, it is highly probable that it would also crystallize in a centrosymmetric space group, such as P2₁/c or P-1.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1,4-Dibromo-2,5-dimethoxybenzene | Monoclinic | P2₁/c | mdpi.com |
| 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | Triclinic | P-1 | nih.govnih.gov |
| 1,4-Bis(4-chlorophenylseleno)-2,5-dimethoxybenzene | Monoclinic | P2₁/n | tdimdipolyurethane.com |
| 1,4-Dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene | Monoclinic | P2₁/n | science-and-fun.de |
The crystal packing is governed by a network of non-covalent interactions. In derivatives of 1,4-dimethoxybenzene, C-H···O and C-H···π interactions are common. uminho.pt For the diisocyanato compound, the electronegative oxygen and nitrogen atoms of the isocyanate group would be expected to act as acceptors for weak C-H···O and C-H···N hydrogen bonds with protons from the methoxy groups or the aromatic ring of neighboring molecules.
The conformation of the molecule is defined by the dihedral angles between the plane of the benzene ring and the substituent groups. In the crystal structure of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, the methoxy groups are found to be nearly coplanar with the aromatic ring, with a C–C–O–C torsion angle of just 9.14°. nih.govnih.gov In contrast, other derivatives show more significant out-of-plane rotation of the methoxy groups. science-and-fun.de The isocyanate groups (–N=C=O) are generally linear, but their orientation relative to the benzene ring (the C(aryl)–N–C angle) will influence molecular packing. The planarity or non-planarity of the molecule is a result of the balance between steric hindrance from adjacent substituents and the electronic effects favoring conjugation with the aromatic system.
Other Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation
In addition to the primary methods, other techniques can provide complementary structural information. Mass spectrometry (MS) is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry would yield the exact mass, confirming the elemental composition C₁₀H₈N₂O₄. Analysis of the fragmentation pattern can also provide clues about the molecular structure and the stability of different chemical bonds within the molecule.
Computational and Theoretical Investigations of 1,4 Diisocyanato 2,5 Dimethoxybenzene Reactivity and Structure
Natural Bond Orbital (NBO) Analysis
Despite extensive searches for scholarly articles and data repositories, no specific computational studies have been found for this compound that would provide the necessary data, including interactive data tables and detailed research findings, to populate these sections. While research exists for related compounds such as other dimethoxybenzene derivatives or different isocyanates, the strict focus of the article on this compound prevents the inclusion of this analogous data.
The scientific community has yet to publish research that would allow for the generation of the requested authoritative and scientifically accurate article. This report will be updated if and when such research becomes available.
Predictive Modeling and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Isocyanates
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), represents a powerful computational tool in chemical research. scribd.com These methodologies are employed to correlate the structural or property-based descriptors of molecules with their biological activity (QSAR) or physicochemical properties (QSPR). scribd.com In the context of isocyanates, including aromatic diisocyanates like this compound, these models offer a valuable alternative to extensive experimental testing for predicting reactivity, potential toxicity, and material properties. scribd.comresearchgate.net
The fundamental principle of QSAR/QSPR lies in the hypothesis that the structure of a molecule dictates its activity or properties. By quantifying molecular structure through various descriptors, it is possible to build mathematical models that can predict the behavior of new or untested compounds. mdpi.com For isocyanates, this can be particularly useful in screening large libraries of potential monomers for polyurethane synthesis to identify candidates with desired characteristics. frontiersin.orgfrontiersin.org
Theoretical Framework and Descriptor Development
The development of robust QSAR/QSPR models for isocyanates involves several key steps. Initially, a dataset of isocyanates with known activities or properties is compiled. Molecular descriptors are then calculated for each compound in the dataset. These descriptors can be categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors and include information about the molecular formula, molecular weight, and atom counts.
Topological Descriptors: These describe the connectivity of atoms within the molecule.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area and volume.
Quantum Chemical Descriptors: These are calculated using computational chemistry methods like Density Functional Theory (DFT) and can include parameters such as orbital energies (HOMO and LUMO), partial charges, and dipole moments. nih.gov
For a molecule like this compound, quantum chemical descriptors are particularly relevant. The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence the electron density on the isocyanate groups, thereby affecting their reactivity. poliuretanos.net DFT calculations could quantify this effect by calculating the partial charges on the carbon atoms of the isocyanate groups. A higher negative charge on these carbons would suggest a lower electrophilicity and potentially lower reactivity towards nucleophiles compared to an unsubstituted diisocyanate. semanticscholar.org
Model Building and Validation
Once the descriptors are calculated, a mathematical model is constructed to relate them to the property of interest. Various statistical and machine learning techniques can be employed for this purpose, including:
Multiple Linear Regression (MLR) nih.gov
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN) researchgate.net
The predictive power of the developed model is then rigorously assessed through internal and external validation techniques. nih.gov Internal validation involves using subsets of the initial dataset to build and test the model, while external validation uses an independent set of compounds that were not used in the model development. nih.gov
Application to this compound
The following interactive table presents a hypothetical set of descriptors that could be used in a QSPR model for predicting the relative reactivity of aromatic diisocyanates. The values for this compound are estimated based on the expected electronic effects of the methoxy groups.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Partial Charge on NCO Carbon | Predicted Relative Reactivity |
| 1,4-Diisocyanatobenzene | -7.2 | -1.5 | +0.85 | 1.00 |
| 1,4-Diisocyanato-2-methylbenzene | -7.1 | -1.4 | +0.83 | 0.95 |
| This compound | -6.9 | -1.3 | +0.80 | 0.88 |
| 1,4-Diisocyanato-2-nitrobenzene | -7.5 | -1.8 | +0.88 | 1.15 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through computational calculations and experimental validation.
This hypothetical model suggests that the electron-donating methoxy groups in this compound increase the HOMO energy and decrease the partial positive charge on the isocyanate carbon, leading to a predicted lower relative reactivity compared to the unsubstituted parent compound.
Predictive Modeling in Polyurethane Formulation
Beyond predicting the reactivity of the monomer itself, QSPR models are increasingly being used to predict the properties of the resulting polymers. frontiersin.orgfrontiersin.orgacs.org For polyurethanes, this involves developing models that can correlate the structural features of the diisocyanate and polyol monomers with the mechanical, thermal, and chemical properties of the final polymer. scribd.comacs.org
For example, a machine learning model could be trained on a dataset of polyurethanes synthesized from different aromatic diisocyanates. frontiersin.orgfrontiersin.org The input features for the model could include descriptors for the diisocyanate, such as its molecular weight, number of aromatic rings, and calculated electronic properties, as well as parameters related to the polyol and the synthesis conditions. The model could then be used to predict properties like the Young's modulus, tensile strength, or glass transition temperature of a polyurethane synthesized using this compound.
The following interactive table illustrates a potential output from such a predictive model, comparing the predicted properties of a polyurethane based on this compound with those derived from other common diisocyanates.
| Diisocyanate Monomer | Predicted Young's Modulus (MPa) | Predicted Tensile Strength (MPa) | Predicted Glass Transition Temp (°C) |
| Toluene (B28343) Diisocyanate (TDI) | 150 | 35 | 85 |
| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | 200 | 45 | 110 |
| This compound | 180 | 40 | 100 |
Note: The data in this table is for illustrative purposes and represents a hypothetical output from a predictive model.
Polymerization Studies and Macro Molecular Engineering with 1,4 Diisocyanato 2,5 Dimethoxybenzene
Synthesis and Design of Polyurethanes Utilizing 1,4-Diisocyanato-2,5-dimethoxybenzene as a Key Monomer
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. acs.orgyoutube.com The properties of polyurethanes are highly dependent on the chemical structure of the monomers used. researchgate.netmdpi.comnih.govnih.gov
The synthesis of polyurethanes from this compound and a diol would proceed via a step-growth polymerization mechanism. The kinetics of this reaction are influenced by several factors, including the reactivity of the isocyanate groups, the steric hindrance around the functional groups, and the reaction conditions such as temperature and catalyst. researchgate.netmdpi.comnih.govresearchgate.net
The presence of two methoxy (B1213986) groups on the benzene (B151609) ring is expected to have a significant electronic effect on the reactivity of the isocyanate groups. Methoxy groups are electron-donating, which would increase the electron density on the aromatic ring and subsequently decrease the electrophilicity of the isocyanate carbon atom. This would likely lead to a lower reaction rate compared to unsubstituted aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI). mdpi.com
A hypothetical kinetic study could involve monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) in the FTIR spectrum over time at different temperatures to determine the reaction rate constants and activation energy.
Table 1: Hypothetical Kinetic Parameters for the Polymerization of Different Diisocyanates with a Standard Polyol
| Diisocyanate | Substituent Effect | Expected Relative Reactivity | Hypothetical Rate Constant (k) at 80°C (L/mol·s) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Electron-withdrawing (phenyl group) | High | 1.5 x 10⁻³ | 50 |
| Toluene-2,4-diisocyanate (TDI) | Electron-donating (methyl group) | Moderate | 8.0 x 10⁻⁴ | 55 |
| This compound | Strong electron-donating (methoxy groups) | Low | 3.5 x 10⁻⁴ | 60 |
Note: This table is illustrative and based on general chemical principles. Actual values would need to be determined experimentally.
The rigid and symmetric structure of the this compound monomer would significantly influence the microstructure of the resulting polyurethane. The planarity of the benzene ring would contribute to the formation of rigid hard segments in the polymer chain. These hard segments can self-assemble through hydrogen bonding between the urethane (B1682113) linkages, leading to microphase separation from the flexible soft segments derived from the polyol. researchgate.netresearchgate.netmdpi.com
The methoxy groups could also influence the packing of the polymer chains. Their presence might disrupt the regular packing of the hard segments, potentially leading to a lower degree of crystallinity and altered mechanical properties compared to polyurethanes derived from unsubstituted p-phenylene diisocyanate.
Achieving control over the molecular weight, polydispersity, and architecture of polyurethanes is crucial for high-performance applications. While traditional step-growth polymerization of diisocyanates and diols does not typically offer a high degree of control, several strategies could be explored. osti.govresearchgate.netvt.edumdpi.com
One approach is to use a "living" or controlled polymerization technique. This might involve the use of specific catalysts or initiating systems that allow for chain growth to proceed in a controlled manner. Another strategy is the use of protecting groups for the isocyanate functionality, allowing for sequential monomer addition and the synthesis of block copolymers.
Incorporation into Polysilazane Ceramic Precursors and Related Inorganic-Organic Hybrid Materials
Polysilazanes are polymers with a silicon-nitrogen backbone that can be converted into ceramic materials upon pyrolysis. dtu.dkpaint.org The incorporation of organic moieties, such as those derived from this compound, can be used to create organic-inorganic hybrid materials with unique properties. researchgate.netscirp.orgmdpi.commdpi.comrsc.orgresearchgate.net
The isocyanate groups of this compound can react with functional groups on the polysilazane backbone, such as Si-H or N-H bonds, to form covalent linkages. google.com This would result in a cross-linked network with the aromatic and methoxy functionalities incorporated into the polysilazane structure. Such modifications could be used to tune the processability of the ceramic precursor and the properties of the final ceramic material.
Table 2: Potential Reactions for Incorporating this compound into Polysilazanes
| Polysilazane Functional Group | Reaction with Isocyanate | Resulting Linkage |
| Si-H | Hydrosilylation | Si-N(C=O)- |
| N-H | Addition | N-C(=O)NH- |
Exploration of Alternative Polymerization Pathways and Derivatization Strategies
Beyond the formation of polyurethanes, diisocyanates can undergo other polymerization reactions. One such pathway is the cyclotrimerization of the isocyanate groups to form polyisocyanurates. This reaction is typically catalyzed by specific catalysts and leads to the formation of a highly cross-linked and thermally stable polymer network. The presence of the methoxy groups in this compound could influence the rate and efficiency of this trimerization reaction.
Derivatization of this compound could also be explored to create new monomers for polymerization. For example, the isocyanate groups could be reacted with blocking agents to form blocked isocyanates. These blocked isocyanates are stable at room temperature but can be de-blocked at elevated temperatures to regenerate the isocyanate functionality, allowing for controlled polymerization. rsc.org
Enzyme-Catalyzed Polymerization for Sustainable and Chemically Recyclable Polymeric Systems
Enzyme-catalyzed polymerization has emerged as a green and sustainable alternative to traditional polymerization methods. researchgate.netrsc.orgrsc.orgencyclopedia.pub While the direct enzymatic polymerization of diisocyanates is not well-established, enzymes, particularly lipases, have been used in the synthesis of polyesters and polycarbonates that can be subsequently used to produce polyurethanes.
A potential sustainable approach involving this compound could be its use in the synthesis of polyurethanes that are designed for chemical recycling. The development of depolymerization strategies for polyurethanes allows for the recovery of the constituent monomers, which can then be used to produce new polymers, creating a closed-loop life cycle. acs.orggoogle.comuctm.edunih.govuc.ptoup.comgoogle.comrsc.orgacs.org The specific structure of the polyurethane derived from this compound would likely require tailored recycling protocols.
Table 3: Common Chemical Recycling Methods for Polyurethanes
| Method | Reagent | Primary Recovered Products |
| Glycolysis | Glycols | Polyols, Glycolysates |
| Aminolysis | Amines | Polyols, Amines |
| Hydrolysis | Water/Steam | Polyols, Diamines, CO₂ |
Advanced Materials Science Applications Derived from 1,4 Diisocyanato 2,5 Dimethoxybenzene Based Polymeric Systems
Development of High-Performance Polymers for Specialized Functional Applications
The synthesis of high-performance polymers, particularly polyurethanes and polyureas, traditionally relies on the reaction of diisocyanates with polyols or polyamines. The properties of the resulting polymers are heavily influenced by the chemical structure of the diisocyanate monomer. Aromatic diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), are widely used to impart rigidity, thermal stability, and mechanical strength to the polymer backbone.
The introduction of methoxy (B1213986) groups onto the aromatic ring of a diisocyanate, as in the case of 1,4-diisocyanato-2,5-dimethoxybenzene, would theoretically influence the polymer's properties in several ways. The electron-donating nature of the methoxy groups could affect the reactivity of the isocyanate functional groups, potentially altering polymerization kinetics. Furthermore, the presence of these side groups would impact the packing of polymer chains, influencing intermolecular forces and, consequently, the material's bulk properties such as its glass transition temperature, crystallinity, and solvent resistance.
Materials for Photonic and Optoelectronic Applications (e.g., Non-Linear Optical Materials, Semiconductors)
Aromatic polymers have been a focal point in the development of materials for photonic and optoelectronic applications due to their tunable electronic properties and processability. The incorporation of specific functional groups can lead to materials with non-linear optical (NLO) properties or semiconducting behavior.
The structure of this compound suggests potential for creating polymers with interesting optical and electronic characteristics. The dimethoxy-substituted benzene (B151609) ring could act as an electron-rich unit within a polymer backbone, which, when combined with electron-accepting monomers, could lead to donor-acceptor architectures. Such structures are often associated with enhanced NLO responses and are fundamental to the design of organic semiconductors.
However, a review of the scientific literature did not yield studies that specifically investigate the synthesis or characterization of polymers derived from this compound for these applications. Research in this area is dominated by other aromatic and heterocyclic structures.
Mechanically Responsive and Smart Materials Based on Aromatic Isocyanates
"Smart" or "stimuli-responsive" materials are polymers that undergo a change in their physical or chemical properties in response to an external stimulus, such as stress, light, or temperature. Aromatic isocyanates are key building blocks in the creation of mechanically responsive polyurethanes. The rigid nature of the aromatic units contributes to the formation of hard segments in the polymer matrix, which are crucial for defining the material's mechanical properties and its response to stress.
Theoretically, the methoxy groups in this compound could influence the hydrogen bonding interactions within the hard segments of a polyurethane, which are critical for the material's mechanical responsiveness. Changes in hydrogen bonding can affect properties like shape memory and self-healing capabilities.
Nevertheless, there is no specific research available that demonstrates the use of this compound in the design and synthesis of mechanically responsive or smart materials. The existing literature focuses on more conventional aromatic diisocyanates.
Bio-Inspired and Environmentally Benign Polymeric Systems and their Chemical Recycling
The development of bio-inspired and environmentally benign polymers is a growing area of research, driven by the need for sustainable materials. This includes the use of renewable monomers and the design of polymers that are either biodegradable or can be chemically recycled. Aromatic polyurethanes, while known for their durability, pose challenges in terms of environmental impact and recyclability.
Research into the chemical recycling of polyurethanes often focuses on breaking down the urethane (B1682113) linkages to recover the constituent polyols and isocyanates (or their amine derivatives). nih.govrsc.org The structure of the diisocyanate can influence the conditions required for depolymerization. While general methods for the glycolysis, hydrolysis, and other chemical recycling techniques for aromatic polyurethanes are documented, specific studies on the recyclability of polymers made from this compound are absent. nih.govrsc.org
Similarly, while there is a strong interest in bio-based diisocyanates derived from renewable resources, information linking this compound to bio-inspired or environmentally benign polymer systems could not be found in the reviewed literature.
Future Research Directions and Emerging Trends in 1,4 Diisocyanato 2,5 Dimethoxybenzene Research
Design and Synthesis of Novel 1,4-Diisocyanato-2,5-dimethoxybenzene Derivatives with Tunable Reactivity
The future design and synthesis of derivatives based on this compound will likely focus on modulating the reactivity of the isocyanate groups and introducing new functionalities. The two methoxy (B1213986) groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This electronic effect is expected to decrease the electrophilicity of the isocyanate carbons, thereby reducing their reactivity compared to unsubstituted p-phenylene diisocyanate. nih.govpoliuretanos.net
One promising avenue for the synthesis of such derivatives is the Curtius rearrangement of corresponding acyl azides. wikipedia.orgnih.govorganic-chemistry.orgnih.govsemanticscholar.org This method has been successfully employed for the synthesis of other substituted phenylene diisocyanates and is known for its tolerance of various functional groups. nih.gov By starting with appropriately substituted 2,5-dimethoxyterephthalic acids, a diverse range of derivatives can be accessed.
Future research could explore the introduction of various substituents onto the benzene (B151609) ring to fine-tune the electronic properties and, consequently, the reactivity of the isocyanate groups. The table below outlines potential synthetic strategies for achieving tunable reactivity.
| Synthetic Strategy | Target Derivative Functionality | Expected Impact on Reactivity |
| Curtius Rearrangement | Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) | Increased reactivity of isocyanate groups |
| Nucleophilic Aromatic Substitution | Replacement of methoxy groups with other alkoxy or aryloxy groups | Altered steric hindrance and electronic effects |
| Functionalization of the methoxy groups | Introduction of reactive sites (e.g., vinyl, allyl) for post-polymerization modification | Enables crosslinking and surface modification |
By systematically studying the structure-property relationships of these novel derivatives, a deeper understanding of how substituents influence isocyanate reactivity can be achieved, paving the way for the rational design of monomers for specific applications.
Integration of this compound into Supramolecular Architectures and Self-Assembled Systems
The rigid, linear structure of the this compound backbone makes it an excellent candidate for the construction of ordered supramolecular architectures. The development of liquid crystalline polyurethanes from various aromatic diisocyanates has demonstrated the potential for these materials to self-assemble into highly ordered phases. elsevierpure.comresearchgate.net The incorporation of the 2,5-dimethoxy-p-phenylene unit could lead to the formation of novel mesogenic materials. nih.govnih.govresearchgate.net
Future research will likely focus on the synthesis of polyurethanes and other polymers from this compound with diols or diamines that also possess mesogenic properties. The interplay between the rigid diisocyanate unit and the flexible segments of the polymer chain could lead to the formation of a variety of liquid crystalline phases, such as nematic, smectic, and columnar phases.
The potential for self-assembly is not limited to liquid crystals. The ability of urethane (B1682113) and urea (B33335) groups to form strong hydrogen bonds can be exploited to create well-defined one-, two-, and three-dimensional supramolecular structures. The electron-rich nature of the dimethoxybenzene ring could also facilitate pi-pi stacking interactions, further directing the self-assembly process.
| Supramolecular System | Potential Application | Key Driving Forces for Assembly |
| Liquid Crystalline Polyurethanes | Actuators, sensors, optical films | Mesogenic ordering, hydrogen bonding |
| Supramolecular Gels | Drug delivery, tissue engineering | Hydrogen bonding, pi-pi stacking |
| Self-Assembled Monolayers | Surface modification, nanoelectronics | Covalent attachment to surfaces, intermolecular interactions |
The ability to control the self-assembly of these systems through careful molecular design will be a key area of future investigation, with the potential to create materials with unique and highly desirable properties.
Catalytic Advancements in the Synthesis and Polymerization of this compound
The development of efficient and selective catalytic systems is crucial for both the synthesis of this compound and its subsequent polymerization. While the phosgenation of the corresponding diamine is a common industrial route for isocyanate synthesis, the toxicity of phosgene (B1210022) is a significant drawback. wikipedia.orgdoxuchem.comgoogle.comresearchgate.net Phosgene-free methods, such as the Curtius rearrangement, are therefore highly desirable. nih.gov Future research in this area will likely focus on the development of catalysts that can promote the efficient and clean conversion of dicarboxylic acids or their derivatives to diisocyanates under mild conditions.
In the realm of polymerization, the choice of catalyst can have a profound impact on the structure and properties of the resulting polyurethane. mdpi.com The electron-donating nature of the methoxy groups in this compound may influence the activity of common polyurethane catalysts, such as organotin compounds and tertiary amines. poliuretanos.net
Future research directions in catalysis for this system could include:
Development of Lewis acidic or basic catalysts that are specifically tailored to the electronic properties of the methoxy-substituted aromatic ring.
Exploration of organocatalysts as a more environmentally friendly alternative to metal-based catalysts.
Investigation of catalysts that can control the stereochemistry of the polymerization, leading to polyurethanes with specific tacticities and, consequently, unique properties.
Utilization of computational methods to screen potential catalysts and to gain a deeper understanding of the catalytic mechanisms. mdpi.com
The table below summarizes some potential catalytic approaches and their anticipated benefits.
| Catalytic Approach | Catalyst Type | Potential Advantages |
| Phosgene-Free Synthesis | Transition metal complexes | Milder reaction conditions, avoidance of toxic reagents |
| Controlled Polymerization | Chiral organocatalysts | Stereochemical control, tunable polymer properties |
| Green Catalysis | Enzyme-based catalysts | High selectivity, environmentally benign |
Multiscale Computational Modeling and Machine Learning Approaches for Material Discovery and Optimization
The vast chemical space that can be explored through the derivatization of this compound makes experimental screening a time-consuming and resource-intensive process. Multiscale computational modeling and machine learning offer powerful tools to accelerate the discovery and optimization of new materials based on this platform. frontiersin.orgcmu.educjps.orgpatsnap.com
At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the reactivity of different diisocyanate derivatives and to understand the mechanisms of their reactions. nih.govresearchgate.net This information can guide the selection of the most promising candidates for synthesis.
Molecular dynamics (MD) simulations can then be employed to predict the bulk properties of polymers derived from these diisocyanates, such as their mechanical, thermal, and morphological characteristics. By simulating the self-assembly of these polymers, it is possible to gain insights into the formation of supramolecular structures.
Machine learning models can be trained on data generated from these computational studies, as well as from experimental results, to create predictive models that can rapidly screen large virtual libraries of compounds. frontiersin.orgcmu.edu This data-driven approach can identify novel diisocyanate structures with desired property profiles, significantly reducing the number of experiments required.
| Computational/ML Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of isocyanate reactivity, elucidation of reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of polymer chain dynamics, prediction of bulk material properties. |
| Hierarchical Machine Learning (HML) | Prediction of mechanical properties of polyurethanes from small datasets. frontiersin.org |
| Generative Models | Design of novel diisocyanate structures with optimized properties. |
The integration of these computational and machine learning techniques into the research workflow will be essential for unlocking the full potential of this compound and its derivatives.
Patent Landscape and Industrial Research Directions for Dimethoxybenzene Isocyanates
The patent landscape for aromatic isocyanates is currently dominated by high-volume commodity chemicals such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). gas-sensing.comdataintelo.comdataintelo.commordorintelligence.commarket.us However, there is a growing industrial interest in specialty diisocyanates that can impart unique properties to polyurethane materials. A patent for bio-based aromatic diisocyanates includes structures with methoxy substituents, indicating a potential for commercial interest in this class of compounds.
Future industrial research is likely to focus on applications where the specific properties of polyurethanes derived from this compound offer a distinct advantage. These could include:
High-performance elastomers: The rigid and symmetric nature of the diisocyanate could lead to polyurethanes with excellent mechanical properties and high thermal stability.
Optical materials: The presence of the dimethoxybenzene chromophore could be exploited in applications such as optical films, coatings, and adhesives where a high refractive index or specific light-absorbing properties are required.
Bio-based and sustainable polymers: If 1,4-diamino-2,5-dimethoxybenzene can be derived from renewable resources, this would open up opportunities in the growing market for green polymers.
The table below highlights potential industrial sectors and the key properties of this compound-based polyurethanes that would be relevant to them.
| Industrial Sector | Potential Application | Key Material Property |
| Automotive | Interior components, coatings | High durability, UV stability |
| Electronics | Encapsulants, adhesives | High refractive index, low dielectric constant |
| Biomedical | Medical devices, drug delivery systems | Biocompatibility, biodegradability |
| Construction | High-performance sealants and coatings | Excellent weatherability, chemical resistance |
As the demand for advanced materials with tailored properties continues to grow, the industrial research and patenting activity surrounding specialty diisocyanates like this compound is expected to increase significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
